molecular formula C5H8O B6160305 (1S,2R)-2-methylcyclopropane-1-carbaldehyde CAS No. 397266-17-0

(1S,2R)-2-methylcyclopropane-1-carbaldehyde

Cat. No.: B6160305
CAS No.: 397266-17-0
M. Wt: 84.1
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-methylcyclopropane-1-carbaldehyde is a chiral compound with a cyclopropane ring substituted with a methyl group and an aldehyde group. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-methylcyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate olefin precursor using a carbene transfer reagent. For instance, the reaction of an olefin with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative. The stereochemistry of the product can be controlled by using chiral catalysts or chiral auxiliaries during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of enantioselective catalysts and advanced purification techniques, such as chiral chromatography, can help in obtaining the compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-methylcyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

Scientific Research Applications

(1S,2R)-2-methylcyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-methylcyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the electrophilic nature of the aldehyde group. The molecular targets and pathways involved can vary, but typically, the compound interacts with nucleophiles or electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-methylcyclopropane-1-carbaldehyde: The enantiomer of (1S,2R)-2-methylcyclopropane-1-carbaldehyde with opposite stereochemistry.

    Cyclopropane-1-carbaldehyde: A simpler analog without the methyl substitution.

    2-methylcyclopropane-1-carboxylic acid: The oxidized form of this compound

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. The presence of both a strained cyclopropane ring and an aldehyde group makes it a versatile intermediate in organic synthesis, allowing for the construction of a wide variety of complex molecules .

Properties

CAS No.

397266-17-0

Molecular Formula

C5H8O

Molecular Weight

84.1

Purity

95

Origin of Product

United States

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